![molecular formula C9H15Br B2538605 2-(2-Bromoethyl)bicyclo[2.2.1]heptane CAS No. 131665-74-2](/img/structure/B2538605.png)
2-(2-Bromoethyl)bicyclo[2.2.1]heptane
Overview
Description
“2-(2-Bromoethyl)bicyclo[2.2.1]heptane” is a chemical compound with the CAS Number: 131665-74-2 . It has a molecular weight of 203.12 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-(2-Bromoethyl)bicyclo[2.2.1]heptane” is1S/C9H15Br/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2
. This indicates the compound’s molecular structure. Physical And Chemical Properties Analysis
“2-(2-Bromoethyl)bicyclo[2.2.1]heptane” is a liquid . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Applications :
- Cyclopentane Precursor : BBH serves as a precursor for cyclopentane derivatives. Researchers have used it to synthesize various cyclopentanoid compounds, which find applications in natural product synthesis and medicinal chemistry .
- Formal [4 + 2] Cycloaddition : BBH can participate in asymmetric formal [4 + 2] cycloaddition reactions. These reactions allow rapid access to bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity. These carboxylates have potential applications in drug discovery and materials science .
Rocket Propellant Research
- Genotoxic Effect : Studies using Escherichia coli lux-biosensors have revealed that BBH not only causes DNA damage (leading to the SOS-response) but also exerts oxidative effects on cells. Understanding these effects is crucial for safe and efficient rocket propulsion systems .
Stereochemical Analysis
- NMR Spectroscopy : Researchers have employed C-13 NMR spectroscopy to analyze the stereochemistry of BBH. The nomenclature for this system is straightforward, with terms like “exo” and “endo” referring to substituent orientations relative to the seven-membered ring. Unusual dihedral angles are observed, cautioning against direct extrapolation to other systems .
Materials Science and Organometallic Chemistry
- Functionalization : Researchers have explored intramolecular functionalization of BBH to access cyclopentanoid derivatives, which could find applications beyond organic synthesis .
Chemical Education and Reference Compounds
Safety and Hazards
properties
IUPAC Name |
2-(2-bromoethyl)bicyclo[2.2.1]heptane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEUMUYIYXETME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)bicyclo[2.2.1]heptane | |
CAS RN |
131665-74-2 | |
Record name | 2-(2-bromoethyl)bicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.